molecular formula C16H13F3N2O3 B2598337 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone CAS No. 477334-29-5

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone

Cat. No.: B2598337
CAS No.: 477334-29-5
M. Wt: 338.286
InChI Key: ODVNPHXFPCGIOO-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is an organic compound that features both nitro and trifluoromethyl functional groups These functional groups are known for their significant impact on the chemical properties and reactivity of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves multi-step organic reactions. One possible route could be:

    Formation of Propanone Derivative: The attachment of a propanone group to the nitrophenyl ring, possibly through a Friedel-Crafts acylation reaction.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and trifluoromethyl groups on biological systems.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: May be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The nitro and trifluoromethyl groups could play a role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrophenyl)-3-phenyl-1-propanone: Lacks the trifluoromethyl group, which could result in different reactivity and applications.

    1-(4-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone: The position of the nitro group is different, potentially affecting its chemical behavior.

    1-(3-Nitrophenyl)-3-[4-(methyl)anilino]-1-propanone: The trifluoromethyl group is replaced with a methyl group, altering its properties.

Uniqueness

1-(3-Nitrophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone is unique due to the combination of nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity and potential applications. The trifluoromethyl group, in particular, is known for enhancing the stability and lipophilicity of compounds, which can be advantageous in various applications.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c17-16(18,19)12-4-6-13(7-5-12)20-9-8-15(22)11-2-1-3-14(10-11)21(23)24/h1-7,10,20H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVNPHXFPCGIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-29-5
Record name 1-(3-NITROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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